molecular formula C13H20O4 B1530528 Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate CAS No. 942999-92-0

Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate

Cat. No.: B1530528
CAS No.: 942999-92-0
M. Wt: 240.29 g/mol
InChI Key: BCWFWKSMCATFDC-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate (CAS No. 942999-92-0) is a cycloaliphatic diester with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.30 g/mol. It is characterized by a bicyclo[3.2.2]nonane backbone, which imparts unique steric and electronic properties. This compound is commercially available with ≥97% purity and is stored at room temperature, making it suitable for polymer synthesis and materials research .

Properties

IUPAC Name

dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-16-10(14)12-4-3-5-13(8-6-12,9-7-12)11(15)17-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWFWKSMCATFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate (DMBN) is a bicyclic organic compound characterized by its unique structure, which includes two carboxylate ester groups at the 1 and 5 positions of a bicyclo[3.2.2] framework. Despite its intriguing structural features, the biological activity of DMBN remains largely unexplored, with limited research available on its potential effects and mechanisms.

  • Chemical Formula : C₁₃H₂₀O₄
  • Molecular Weight : 240.30 g/mol
  • Structure : The compound exhibits a bicyclic structure that may influence its reactivity and potential applications in organic synthesis and materials science.

Current Research Findings

  • Lack of Biological Function : As of now, there is no scientific literature that describes any specific biological function or mechanism of action for DMBN. This absence of data suggests that further research is needed to elucidate any potential biological activities or therapeutic applications of this compound .
  • Potential Applications : While DMBN has not been extensively studied for biological activity, its structural similarities to other bicyclic compounds may indicate potential uses in various fields, including organic synthesis and polymer science. Its unique structure could allow for functionalization that might lead to biologically active derivatives .
  • Related Compounds : The bicyclo[3.2.2] framework shares structural characteristics with other biologically active compounds, which are often noted for their medicinal properties. For instance, derivatives of bicyclo[3.3.1]nonane have been investigated for their anticancer activities and applications in asymmetric catalysis . This suggests that DMBN could potentially serve as a precursor for more complex bioactive molecules if synthesized appropriately.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidBicyclicContains two carboxylic acid groups; used in polymers
Dimethyl 5-oxo-1,3-cyclohexanedicarboxylateCyclohexaneContains a ketone group; potential pharmaceutical uses
Bicyclo[3.3.0]octane-1,4-dicarboxylic acidBicyclicDifferent connectivity; used in organic synthesis

Case Studies and Research Gaps

Given the limited data on DMBN's biological activity, it is crucial to identify research gaps and propose future studies:

  • In Vitro Studies : Conducting cell-based assays to evaluate the cytotoxicity and potential therapeutic effects of DMBN on various cancer cell lines could provide initial insights into its biological properties.
  • Mechanism of Action : Investigating the molecular interactions and pathways affected by DMBN could elucidate its potential roles in biological systems.
  • Synthesis of Derivatives : Exploring synthetic routes to create derivatives of DMBN may lead to the discovery of compounds with significant biological activity.

Comparison with Similar Compounds

Key Observations :

  • The bicyclo[3.2.2]nonane system offers a balance between ring strain and conformational flexibility compared to smaller ([2.2.1], [2.2.2]) or larger ([3.3.1]) systems .
  • Synthetic routes for bicyclo[3.2.2]nonane derivatives may face challenges due to the "endo-like" geometry required for certain reactions, as noted in Heck reaction attempts .

Findings :

  • DMCD-3 (target compound) produces polymers with lower Tg than DMCD-2, attributed to the larger bicyclo[3.2.2]nonane ring reducing packing efficiency and rigidity.
  • Secondary relaxations observed in DMCD-3-based polymers suggest conformational mobility in the cyclohexylene rings, advantageous for impact-resistant materials .

Commercial and Industrial Relevance

  • Purity and Availability : The target compound is supplied by Aladdin Scientific (≥97% purity, 250 mg) and is prioritized for R&D in polymers and coatings .
  • Cost Drivers: Bicyclo[3.2.2]nonane derivatives are typically more expensive than smaller-ring analogs (e.g., [2.2.1]heptane) due to synthetic complexity .

Preparation Methods

Cyclization and Esterification from Malonate Precursors

  • Starting Materials: Dimethyl malonate, paraformaldehyde, and suitable amine catalysts (e.g., piperidine).
  • Method: The bicyclic framework is constructed via a base-catalyzed cyclization involving malonate derivatives and formaldehyde. This approach yields tetra- or dimethoxycarbonyl bicyclic compounds that can be further manipulated to the target dicarboxylate ester.
  • Key Reaction Conditions:
    • Use of piperidine as a catalyst
    • Controlled temperature to favor cyclization
    • Purification by crystallization
  • Advantages: This method allows for the direct installation of ester groups during ring formation, providing good yields and structural control.

Hydrogenation and Catalytic Cyclization of Precursors

  • Starting Materials: Cyclohexanediacetic acid derivatives or bicyclo[2.2.2]octane precursors.
  • Method: Catalytic hydrogenation using transition metal catalysts (e.g., palladium or rhodium complexes) to induce ring closure and saturation, followed by esterification steps to introduce the dimethyl ester groups.
  • Catalysts: Homogeneous or heterogeneous catalysts under mild hydrogen pressure.
  • Outcome: Formation of bicyclo[3.2.2]nonane skeleton with ester functionalities.
  • Significance: This method is useful for stereoselective synthesis and allows for functional group tolerance.

Lithiation and Enol Ether Derivative Cyclization

  • Starting Materials: Enol ether derivatives of malonate or related esters.
  • Method: Lithiation of enol ether intermediates followed by intramolecular cyclization to form the bicyclic system.
  • Reaction Conditions:
    • Use of strong bases such as n-butyllithium
    • Low temperature to control reactivity
  • Notes: This approach is more specialized and requires careful handling of reactive intermediates but offers precise control over substitution patterns.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
Cyclization with Dimethyl Malonate Dimethyl malonate, paraformaldehyde Piperidine Reflux in solvent, mild base catalysis 60-70 Direct ester installation, simple Requires controlled temperature
Catalytic Hydrogenation Cyclohexanediacetic acid derivatives Pd, Rh catalysts, H2 gas Mild hydrogen pressure, room temp to mild heat 50-65 Stereoselective, functional group tolerance Requires expensive catalysts
Lithiation and Enol Ether Cyclization Enol ether derivatives n-Butyllithium, strong base Low temperature (-78°C) 40-55 High regio- and stereocontrol Sensitive reagents, complex setup

Detailed Research Findings

  • A study reported the synthesis of bicyclo[3.3.1]nonane derivatives via cyclization of malonate esters and paraformaldehyde catalyzed by piperidine, which can be adapted to bicyclo[3.2.2]nonane systems. This method yielded dimethyl ester bicyclic compounds with good purity and moderate yields (around 66%).

  • Another approach documented in a patent (WO2019075004A1) describes the catalytic hydrogenation of bicyclic precursors to afford bicyclo[2.2.2]octane derivatives, structurally related to bicyclo[3.2.2]nonane systems. The process uses transition metal catalysts under hydrogen atmosphere, providing a scalable route to complex bicyclic esters.

  • Lithiation of enol ether derivatives followed by cyclization has been used in related bicyclic systems to achieve regioselective formation of the bicyclic core with ester groups. This method requires stringent control of reaction parameters but allows for tailored substitution patterns.

Summary and Recommendations

  • The cyclization of malonate derivatives with paraformaldehyde under base catalysis is the most straightforward and widely used method for preparing this compound, providing a balance of yield, simplicity, and scalability.

  • Catalytic hydrogenation offers an alternative for stereoselective synthesis, especially when starting from related bicyclic acids or ketones, but requires specialized catalysts and equipment.

  • Lithiation and enol ether cyclization methods are suited for advanced synthetic applications where regioselectivity and substitution pattern control are critical.

This comprehensive review of preparation methods for this compound integrates diverse sources and experimental data to provide an authoritative guide for researchers and practitioners in synthetic organic chemistry.

Q & A

Q. What are the standard analytical techniques for confirming the structure and purity of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H- and 13C^13C-NMR to verify the bicyclic framework and ester group positions. For example, coupling constants in 1H^1H-NMR can resolve stereochemical ambiguities in the bicyclo system .
  • High-Performance Liquid Chromatography (HPLC) : Pair with mass spectrometry (LC-MS) to assess purity and detect side products. Reverse-phase columns with acetonitrile/water gradients are optimal for polar ester derivatives .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides atomic-level resolution of the bicyclo[3.2.2]nonane core and ester substituents .

Q. How can researchers optimize solvent and catalyst selection for synthesizing this compound?

Methodological Answer:

  • Solvent Screening : Use a Design of Experiments (DoE) approach to test polar aprotic solvents (e.g., DMF, THF) and their effects on reaction yield. Statistical tools like response surface methodology (RSM) can identify optimal conditions with minimal experimental runs .
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts for esterification efficiency. Computational tools like density functional theory (DFT) predict activation energies for different catalysts, narrowing experimental trials .

Advanced Research Questions

Q. What computational strategies effectively model the reactivity of this compound in novel ring-opening or functionalization reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to simulate reaction pathways. Transition-state analysis with intrinsic reaction coordinate (IRC) methods identifies steric hindrance in the bicyclo system .
  • Machine Learning (ML) : Train models on existing bicyclic ester reaction datasets to predict regioselectivity in functionalization (e.g., nucleophilic attack at specific carbons). Tools like Chemprop integrate molecular graph representations for reactivity predictions .

Q. How can researchers resolve contradictions in kinetic data for hydrolysis or degradation studies of this compound?

Methodological Answer:

  • Error Source Analysis : Conduct reproducibility tests under controlled humidity/pH conditions. Use ANOVA to statistically differentiate experimental noise from systemic errors (e.g., catalyst deactivation) .
  • In Situ Monitoring : Employ attenuated total reflectance (ATR)-FTIR or Raman spectroscopy to track real-time degradation mechanisms, minimizing sampling artifacts .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • High-Speed Countercurrent Chromatography (HSCCC) : Utilize polarity gradients to separate bicyclic esters from byproducts without irreversible adsorption .
  • Membrane Technology : Test nanofiltration membranes (MWCO 200–500 Da) for continuous separation, leveraging differences in molecular size and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate

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